Angiotensin (1-12) is derived from human angiotensinogen, a protein synthesized primarily in the liver. It is classified as a dodecapeptide, comprising 12 amino acids, and is part of the larger family of angiotensins that influence cardiovascular function and homeostasis. The specific amino acid sequence of human Angiotensin (1-12) differs from its rat counterpart, which impacts its metabolism and physiological roles in humans .
The synthesis of Angiotensin (1-12) can occur through various enzymatic pathways. The primary method involves the cleavage of angiotensinogen by enzymes such as chymase, which has been shown to facilitate the conversion of Angiotensin (1-12) into angiotensin II within human cardiac tissues. This process does not require renin, highlighting its role in non-renin-dependent pathways .
Research indicates that Angiotensin (1-12) is predominantly expressed in cardiac myocytes and renal tubules. The enzymatic activity responsible for its conversion to angiotensin II varies between species, with human tissues relying more on chymase than on angiotensin-converting enzyme (ACE). This distinction is crucial for understanding how different organisms process this peptide .
The molecular structure of Angiotensin (1-12) consists of the following amino acid sequence:
This sequence contributes to its biological activity and interaction with receptors involved in blood pressure regulation.
The molecular weight of Angiotensin (1-12) is approximately 1406 Da. Its relatively small size allows it to easily penetrate cell membranes and exert its effects on target cells within the cardiovascular system .
Angiotensin (1-12) undergoes several biochemical reactions, primarily involving its conversion to angiotensin II. This reaction is catalyzed mainly by chymase in human cardiac tissues, which cleaves Angiotensin (1-12) to produce angiotensin II without the need for renin .
The metabolic pathway can be illustrated as follows:
This pathway underscores the significance of Angiotensin (1-12) as a substrate that can directly influence cardiovascular function through the generation of angiotensin II.
Angiotensin (1-12) functions by activating specific receptors associated with the renin-angiotensin system. Upon conversion to angiotensin II, it binds to angiotensin receptors, leading to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion. These actions contribute to maintaining fluid balance and systemic vascular resistance .
Studies have shown that elevated levels of Angiotensin (1-12) are associated with conditions such as hypertension and heart disease. Its presence in plasma has been documented at concentrations around 2 ng/mL in normotensive individuals, with higher levels observed in hypertensive patients .
Angiotensin (1-12) is a colorless to pale yellow solid at room temperature. It is soluble in water and exhibits stability under physiological conditions.
The peptide has a pKa value indicative of its ionization state at physiological pH, which affects its interaction with receptors. Its stability can be influenced by factors such as temperature and pH levels during storage or handling.
Angiotensin (1-12) has garnered attention for its potential applications in cardiovascular research and therapeutic interventions. Understanding its role in hypertension could lead to novel treatment strategies targeting the renin-angiotensin system without relying solely on traditional inhibitors like ACE inhibitors or angiotensin receptor blockers.
The renin-angiotensin system (RAS) is a phylogenetically ancient regulator of blood pressure and fluid balance, with core components emerging over 400 million years ago. Key elements first appeared in primitive chordates and tunicates, with near-complete assembly (excepting the Mas receptor) at the divergence of bony fish ~400 million years ago [1]. Angiotensinogen (AGT), the primordial substrate, is conserved across vertebrates, with its earliest identifiable form in cartilaginous fish. The classical RAS cascade involves enzymatic cleavage: renin converts AGT to angiotensin I (Ang I, 10 amino acids), angiotensin-converting enzyme (ACE) then processes Ang I to angiotensin II (Ang II, 8 amino acids), the primary effector peptide binding AT1 receptors to mediate vasoconstriction, aldosterone release, and sodium retention [4]. This system operates as both an endocrine circulatory regulator and a tissue-specific paracrine/autocrine modulator, with complete intra-organ RAS pathways identified in the heart, kidneys, and brain [5].
Angiotensin-(1-12) [Ang-(1-12)], a 12-amino-acid peptide (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰-Val¹¹-Ile¹² in humans), was first isolated in 2006 from rat plasma and tissues [2] [6]. Unlike classical AGT, Ang-(1-12) serves as a tissue-specific precursor that bypasses renin-dependent pathways to generate Ang II directly. This dodecapeptide is embedded within the N-terminal sequence of angiotensinogen and is differentially processed by tissue-specific enzymes. Crucially, Ang-(1-12) enables localized Ang II production independently of circulating renin, particularly under pathological conditions where renin activity may be suppressed [6] [10]. Its discovery challenged the dogma that Ang II generation strictly requires sequential renin and ACE actions, revealing a self-contained intracrine mechanism for angiotensin signaling [3].
Significant species-specific differences exist in Ang-(1-12) structure, profoundly impacting its metabolism and physiological roles:
Table 1: Structural and Functional Differences in Ang-(1-12) Across Species
Feature | Human Ang-(1-12) | Rodent Ang-(1-12) |
---|---|---|
Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Tyr |
Key Cleavage Site | Phe⁸-His⁹ (Chymase) | Multiple sites (ACE/Chymase) |
Primary Converting Enzyme | Chymase | ACE and Chymase |
Renin Dependency | No | Partial |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: